

Cefepime Hydrochloride: A Comprehensive Physicochemical Profile for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cefepime HCl**

Cat. No.: **B1256641**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Cefepime Hydrochloride (**Cefepime HCl**), a fourth-generation cephalosporin antibiotic. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in formulation studies, analytical method development, and stability testing. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterization techniques are provided.

Chemical and Physical Properties

Cefepime Hydrochloride is a white to pale yellow, crystalline powder. It is the hydrochloride salt of Cefepime, a semi-synthetic, broad-spectrum cephalosporin antibiotic. The addition of the hydrochloride salt enhances its aqueous solubility.^[1]

Table 1: General Physicochemical Properties of **Cefepime HCl**

Property	Value	Reference
Chemical Name	1-[(6R,7R)-7-[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, monochloride, monohydrochloride, monohydrate	[2]
Molecular Formula	C ₁₉ H ₂₅ N ₆ O ₅ S ₂ · HCl · H ₂ O	[2][3]
Molecular Weight	571.5 g/mol	[2][4][5][6]
CAS Registry Number	123171-59-5	[2][3]
Appearance	White to pale yellow crystalline powder	[7][8][9]
Melting Point	Decomposes at approximately 150°C	[8][10]
UV/Vis Absorption Maxima (λ _{max})	238, 264 nm	[2]

Solubility Profile

Cefepime HCl is highly soluble in water and methanol.[7] Its solubility in various organic solvents has also been characterized.

Table 2: Solubility of **Cefepime HCl** in Various Solvents

Solvent	Solubility	Reference
Water	Freely soluble	
Methanol	Freely soluble	
Dimethyl Sulfoxide (DMSO)	~0.2 mg/mL	[2]
Dimethylformamide	~0.1 mg/mL	[2]
PBS (pH 7.2)	~10 mg/mL	[2]
Ethanol	Slightly soluble	[7]
1-Propanol	Data available	[7]
2-Propanol	Data available	[7]

Dissociation Constant (pKa)

The ionization behavior of Cefepime is complex due to the presence of multiple ionizable functional groups. Potentiometric titration and UV spectrometry have been employed to determine its dissociation constants. The titration curves suggest a triprotic acid profile with two overlapping dissociation constants. These have been attributed to the carboxylic group at position 4 of the Δ^3 -cephem nucleus, the aminothiazole group, and the amide group at position 7.[2]

Table 3: Ionizable Groups of Cefepime

Functional Group	pKa (approximate)
Carboxylic Acid	~2-3
Aminothiazole Group	~4-5
Amide Group	>9

Note: The exact pKa values can vary depending on the experimental conditions (e.g., temperature, ionic strength).

Stability Profile

The stability of **Cefepime HCl** is significantly influenced by pH, temperature, and light.

pH Stability: **Cefepime HCl** is most stable in the pH range of 4 to 6. Degradation increases in more acidic and, particularly, in alkaline conditions.

Temperature Stability:

- At 5°C, **Cefepime HCl** solutions are stable for an extended period, with one study showing stability for up to 5 days.
- At 25°C, significant degradation is observed between 4 and 24 hours.
- At 45°C, the drug is unstable, with more than 10% degradation occurring after approximately 4 hours.

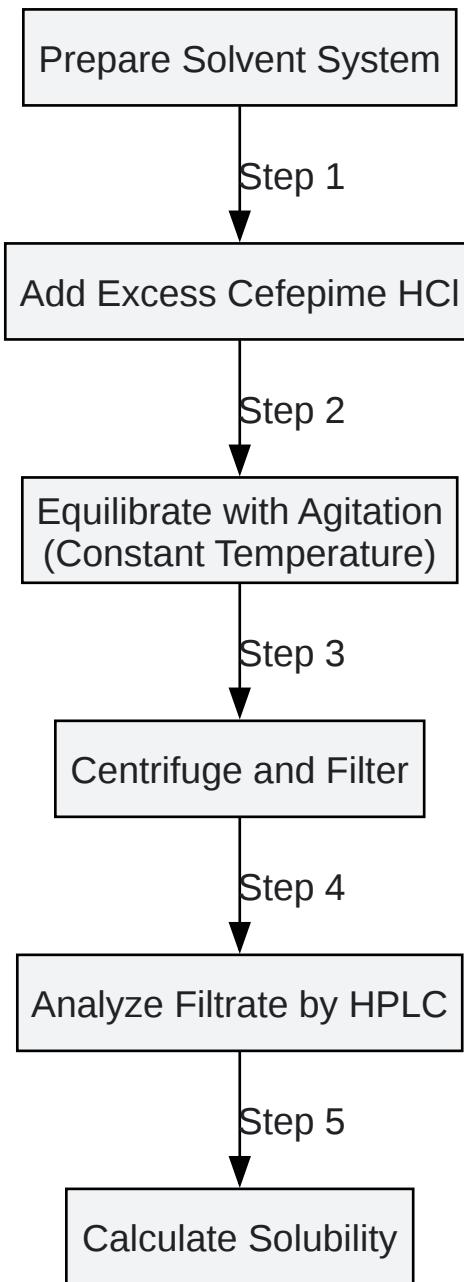
Light Stability: **Cefepime HCl** is light-sensitive and should be protected from light.

Hygroscopicity

The tendency of a substance to take up atmospheric moisture is a critical parameter for solid dosage form development. While specific dynamic vapor sorption (DVS) data for **Cefepime HCl** is not readily available in the public domain, the United States Pharmacopeia (USP) describes it as a non-hygroscopic crystalline powder. However, for comprehensive characterization, DVS analysis is recommended.

Experimental Protocols

Shake-Flask Method for Solubility Determination


This method is widely used to determine the equilibrium solubility of a compound.

Methodology:

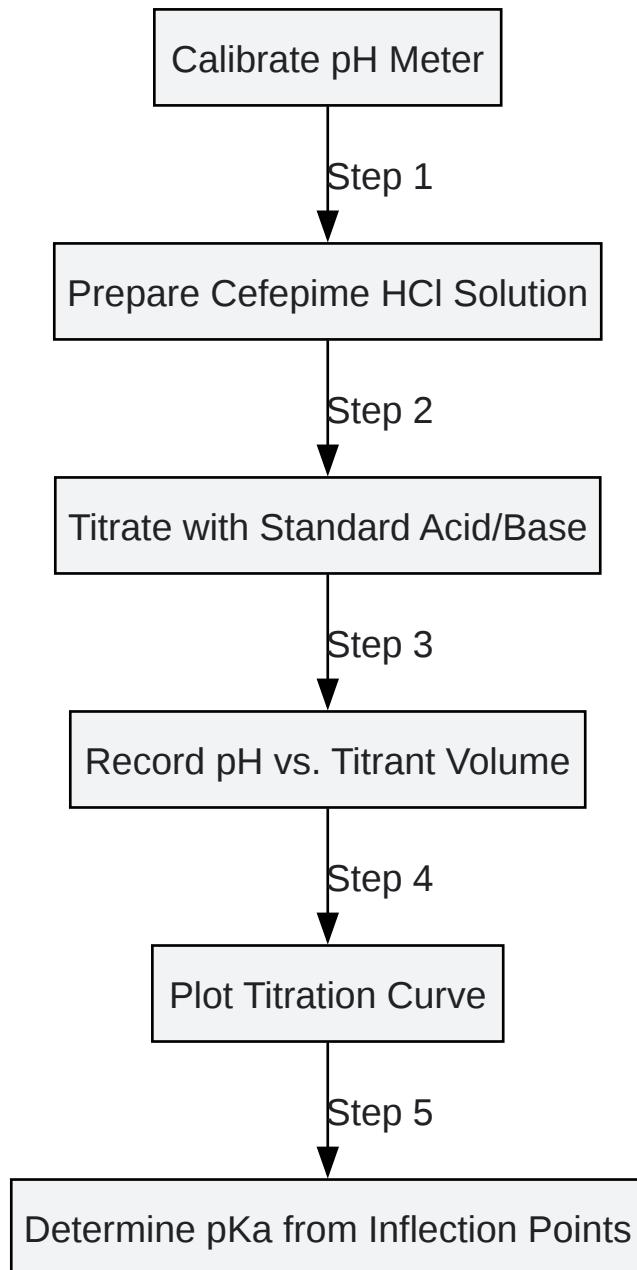
- Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, buffer of specific pH, or organic solvent).

- Sample Preparation: Add an excess amount of **Cefepime HCl** powder to a clear glass vial or flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A mechanical shaker or orbital incubator is recommended.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).
- Quantification: Analyze the concentration of **Cefepime HCl** in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is reported as the concentration of the analyte in the saturated solution (e.g., in mg/mL).

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Workflow for Shake-Flask Solubility Determination


Potentiometric Titration for pKa Determination

This technique is used to determine the acid dissociation constants of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

- Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: Accurately weigh and dissolve a known amount of **Cefepime HCl** in a suitable solvent (e.g., purified water with a co-solvent if necessary to ensure solubility throughout the titration). The initial concentration should be precisely known.
- Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Add the titrant in small, precise increments.
- Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the pH reading has stabilized.
- Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values can be determined from the inflection points of this curve, often by analyzing the first or second derivative of the curve.

Workflow for Potentiometric pKa Determination

[Click to download full resolution via product page](#)

Workflow for Potentiometric pKa Determination

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of Cefepime Hydrochloride. The presented data and experimental protocols are essential for guiding formulation development, ensuring product stability, and developing robust analytical methods. For further in-depth analysis, it is recommended to perform specific experimental studies under the conditions relevant to the intended research or product development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of the dissociation constants of the cephalosporins cefepime and cefpirome using UV spectrometry and pH potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- To cite this document: BenchChem. [Cefepime Hydrochloride: A Comprehensive Physicochemical Profile for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256641#physicochemical-properties-of-cefepime-hcl-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com